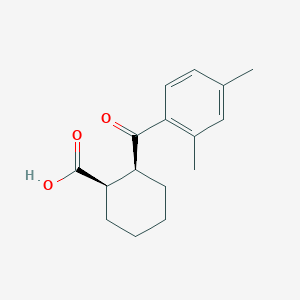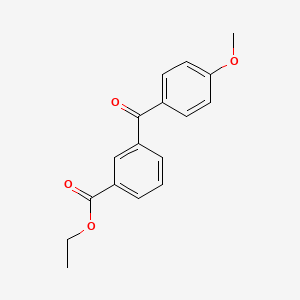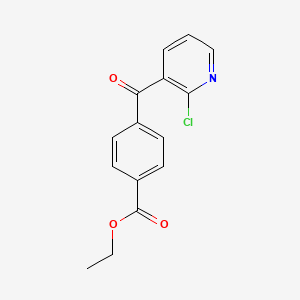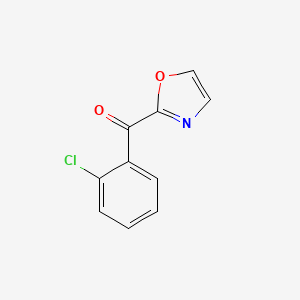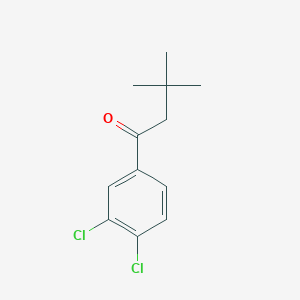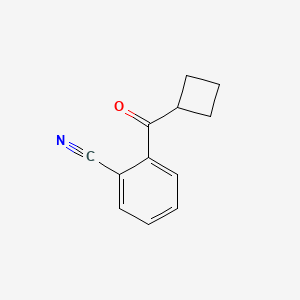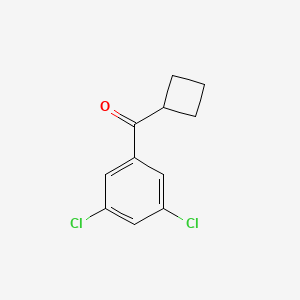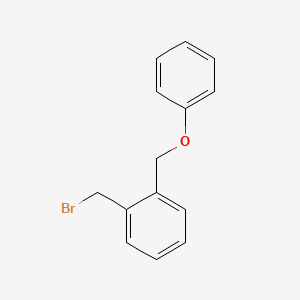
1-(Bromomethyl)-2-(phenoxymethyl)benzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-(phenoxymethyl)benzene, also known as BPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPPB is a benzyl bromide derivative that has been synthesized through various methods.
Wirkmechanismus
1-(Bromomethyl)-2-(phenoxymethyl)benzene is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, including thiols and amines. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to react with glutathione, a major antioxidant in cells, leading to the depletion of intracellular glutathione levels. This reaction has been proposed as a mechanism for the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene.
Biochemische Und Physiologische Effekte
1-(Bromomethyl)-2-(phenoxymethyl)benzene has been shown to induce apoptosis in various cancer cell lines, including human breast cancer cells and leukemia cells. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(Bromomethyl)-2-(phenoxymethyl)benzene can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Bromomethyl)-2-(phenoxymethyl)benzene in lab experiments is its high reactivity, which allows for the rapid formation of covalent bonds with nucleophiles. However, the cytotoxicity of 1-(Bromomethyl)-2-(phenoxymethyl)benzene can be a limitation, as it can lead to cell death and interfere with experimental results.
Zukünftige Richtungen
For research on 1-(Bromomethyl)-2-(phenoxymethyl)benzene include the development of new synthesis methods, the identification of new targets for 1-(Bromomethyl)-2-(phenoxymethyl)benzene, and the exploration of its potential as a therapeutic agent for cancer and other diseases. The use of 1-(Bromomethyl)-2-(phenoxymethyl)benzene as a fluorescent probe for the detection of reactive oxygen species in cells also holds promise for future research.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-(phenoxymethyl)benzene has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. 1-(Bromomethyl)-2-(phenoxymethyl)benzene has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVUHSDHOZTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625593 | |
| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
CAS RN |
861319-72-4 | |
| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
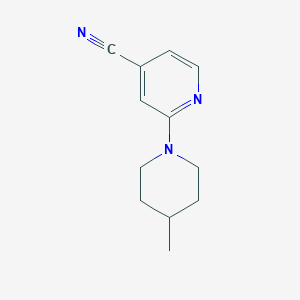
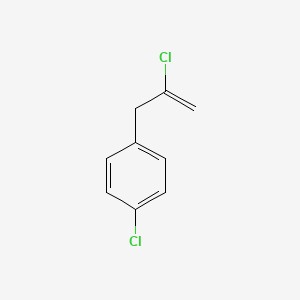
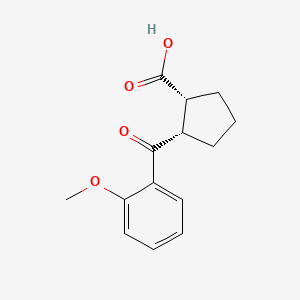
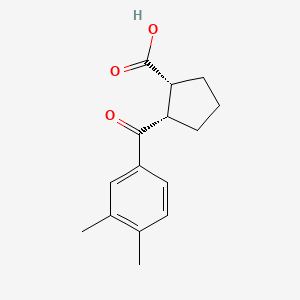
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)
